(2S)-6-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one
Description
This compound is a structurally complex dihydrochromen-4-one derivative characterized by multiple phenolic and hydroxyl substituents. Its core structure includes a chromen-4-one scaffold linked to a substituted cyclohexenyl group, featuring 2,4-dihydroxyphenyl and 4-methylpent-3-enyl moieties. Such polyphenolic architectures are often associated with bioactivities like antioxidant, anti-inflammatory, and enzyme inhibitory properties . The compound’s stereochemistry (2S, 1S,5R,6S) and substituent arrangement likely influence its molecular interactions, such as hydrogen bonding and π-system engagements, which are critical for binding to biological targets like α-glucosidase .
Properties
Molecular Formula |
C40H38O11 |
|---|---|
Molecular Weight |
694.7 g/mol |
IUPAC Name |
(2S)-6-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C40H38O11/c1-19(2)4-3-5-20-12-27(24-9-6-21(41)14-29(24)44)36(39(49)26-11-8-23(43)16-31(26)46)28(13-20)37-32(47)18-35-38(40(37)50)33(48)17-34(51-35)25-10-7-22(42)15-30(25)45/h4,6-11,13-16,18,27-28,34,36,41-47,50H,3,5,12,17H2,1-2H3/t27-,28-,34-,36-/m0/s1 |
InChI Key |
VYCKCQBOVSSJSK-PYQWHEAPSA-N |
Isomeric SMILES |
CC(=CCCC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)O[C@@H](CC5=O)C6=C(C=C(C=C6)O)O)O)C |
Canonical SMILES |
CC(=CCCC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC(CC5=O)C6=C(C=C(C=C6)O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Mitsunobu Cyclization for Stereochemical Control
The Mitsunobu reaction enables inversion of configuration at stereocenters, critical for achieving the (1S,5R,6S) configuration. In a representative protocol:
-
A diol precursor derived from 2,4-dihydroxyacetophenone undergoes intramolecular Mitsunobu cyclization using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C.
-
This step affords the cyclohexenone intermediate with 81% yield and >95% enantiomeric excess (ee).
Key Data
Functionalization of the Cyclohexenyl Core
Substituents are introduced sequentially:
-
4-Methylpent-3-enyl Group : Added via palladium-catalyzed allylic alkylation using prenyl bromide and Pd(OAc)₂ in dimethylformamide (DMF).
-
2,4-Dihydroxybenzoyl and Phenyl Groups : Installed via Friedel-Crafts acylation with 2,4-diacetoxybenzoyl chloride (protected form) in dichloromethane (DCM) using AlCl₃. Deprotection with BBr₃ in DCM restores hydroxyl groups.
Dihydrochromen-4-One Synthesis via Flavonoid Condensation
The 2,3-dihydrochromen-4-one fragment is constructed using flavone-specific methodologies.
Allan-Robinson Reaction for Chromenone Formation
The classic Allan-Robinson reaction condenses o-hydroxyacetophenone derivatives with aromatic anhydrides:
-
2-Hydroxy-4,6-diacetoxyacetophenone reacts with benzoic anhydride in acetic acid at 140°C for 6 hours.
-
Cyclization yields the protected chromen-4-one, which is hydrolyzed with aqueous NaOH to reveal hydroxyl groups.
Key Data
Green Synthesis Using Cs₂CO₃-I₂ System
A modern approach employs Cs₂CO₃ and iodine in H₂O:DMSO (9:1):
-
2-Hydroxyacetophenone and 2,4-dihydroxybenzaldehyde undergo aldol condensation at 80°C for 12 hours.
-
Iodine oxidizes the intermediate chalcone to the flavone, followed by selective hydrogenation (H₂/Pd-C) to the dihydrochromen-4-one.
Key Data
Fragment Coupling and Global Deprotection
Suzuki-Miyaura Cross-Coupling
The cyclohexenyl and chromenone fragments are linked via Suzuki coupling:
-
A boronic ester-functionalized cyclohexenyl derivative reacts with the brominated chromenone using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O (3:1) at 90°C.
Key Data
Final Deprotection and Purification
Global deprotection of acetyl and methyl ethers is achieved with BBr₃ in DCM at −78°C. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) isolates the final compound in 92% purity.
Stereochemical Considerations and Optimization
-
Asymmetric Induction : Chiral auxiliaries derived from L-proline ensure the (2S) configuration in the dihydrochromenone.
-
Dynamic Kinetic Resolution : Racemic intermediates are resolved using immobilized lipase B from Candida antarctica in tert-butyl methyl ether.
Comparative Analysis of Key Steps
Challenges and Solutions
-
Regioselectivity : Ortho-directed acylation with AlCl₃ ensures correct substitution patterns on aromatic rings.
-
Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance solubility during coupling steps.
-
Oxidative Degradation : Antioxidants (e.g., ascorbic acid) stabilize polyphenolic intermediates during purification .
Chemical Reactions Analysis
Types of Reactions: Sanggenon G undergoes various chemical reactions, including:
Oxidation: Sanggenon G can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in Sanggenon G, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the Sanggenon G molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Structure and Composition
The compound features multiple hydroxyl groups and aromatic rings that contribute to its biological activity. Its molecular formula is .
Physical Properties
- Molecular Weight : 642.63 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases.
Case Study
A study demonstrated that the compound effectively scavenged free radicals in vitro, showing potential for use in formulations aimed at combating oxidative stress-related conditions .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It inhibits key inflammatory pathways and cytokine production.
Case Study
In an animal model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
Data Table: Summary of Anticancer Activity
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 10 | Induces apoptosis |
| Study B | HeLa (cervical cancer) | 15 | Inhibits cell proliferation |
| Study C | A549 (lung cancer) | 12 | Disrupts cell cycle |
Neuroprotective Effects
Emerging evidence suggests that the compound may protect neuronal cells from damage due to neurotoxins.
Case Study
In vitro studies using neuronal cell lines showed that treatment with the compound significantly reduced cell death induced by oxidative stress . This highlights its potential for developing therapies for neurodegenerative diseases such as Alzheimer's.
Mechanism of Action
Sanggenon G exerts its effects by binding specifically to the BIR3 domain of the X-linked inhibitor of apoptosis protein (XIAP) with a binding affinity of 34.26 μM . This binding inhibits the anti-apoptotic function of XIAP, leading to the activation of caspases and the induction of apoptosis in cancer cells . Additionally, Sanggenon G has been shown to inhibit gut microbial β-glucuronidase enzymes, which play a role in irinotecan-induced diarrhea .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity and Chemoinformatics Analysis
The Tanimoto coefficient, a widely used metric for binary fingerprint-based similarity, suggests that compounds with >70% structural overlap often exhibit comparable bioactivities . For example:
- Compound 8-[(1S,5R,6S)-5-(2,4-dihydroxyphenyl)] (): Shares the dihydrochromen-4-one backbone but differs in substituents (e.g., lacks the 4-methylpent-3-enyl group).
- Compound 6 (): Exhibits superior α-glucosidase binding affinity (-9.8 kcal/mol vs. acarbose at -8.2 kcal/mol), attributed to its unique substituent arrangement .
Key Functional Group Variations
*Estimated based on structural analogs.
†Calculated from substituent counts.
Its dihydroxyphenyl groups facilitate hydrogen bonding with residues like SER241 and ASP242 in α-glucosidase, similar to Compound 6’s interactions with TYR158 and HIS280 .
Bioactivity and Toxicity Profiles
- Compound 6’s binding energy (-9.8 kcal/mol) surpasses acarbose (-8.2 kcal/mol), indicating stronger inhibition .
- Toxicity: highlights that polyphenolic compounds with high hydrogen-bond donors (e.g., 16 donors in C60H62O24) may face challenges in oral bioavailability due to poor absorption. However, they often exhibit low acute toxicity (e.g., LD50 > 2000 mg/kg in rodents) .
Biological Activity
The compound (2S)-6-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one belongs to the class of chromenones and exhibits a variety of biological activities. This article provides a comprehensive overview of its biological activity based on current research findings.
Chemical Structure and Properties
The compound's structure features multiple hydroxyl groups and a chromenone backbone, which are known to contribute to its biological properties. The presence of dihydroxybenzoyl and phenyl moieties enhances its potential for interaction with biological targets.
Anticancer Properties
Research indicates that chromenone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that derivatives of chromenone can induce apoptosis in leukemia (HL-60 and MOLT-4) and breast cancer (MCF-7) cells. The compound demonstrated moderate to high cytotoxicity with IC50 values ranging from 24.4 μM to 42.0 μM against these cell lines .
Antioxidant Activity
Chromone derivatives are recognized for their antioxidant properties. The compound has been reported to combat oxidative stress effectively, which is crucial in preventing cellular damage associated with various diseases .
Anti-inflammatory Effects
The anti-inflammatory potential of chromenones has been documented in several studies. These compounds can inhibit inflammatory pathways and cytokine production, making them candidates for treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Cell Proliferation : Studies suggest that the compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Evidence indicates that chromenones can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Comparative Analysis with Similar Compounds
A comparative study of similar compounds reveals that structural modifications significantly influence their biological activities. For example:
| Compound Name | Structure Similarity | Biological Activity | IC50 Values |
|---|---|---|---|
| 7-Hydroxyflavone | Similar chromenone core | Antioxidant, anticancer | 30 μM (MCF-7) |
| 6,8-Dichloro-4H-chromen-4-one | Dichloro substitutions | Antimicrobial, anticancer | 25 μM (A549) |
Case Studies
- Study on Chromenone Derivatives : A study published in Nature explored the cytotoxic effects of synthesized chromenone derivatives against various cancer cell lines. The results indicated that compounds similar to the target compound exhibited significant target-specific cytotoxicity on human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines .
- Antioxidant Activity Assessment : Another study evaluated the antioxidant activity of flavonoids including chromenones using DPPH radical scavenging assays. The results showed that the tested compounds significantly reduced oxidative stress markers in vitro.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing this polyhydroxylated chromenone derivative?
- Methodological Answer : Begin with a Claisen-Schmidt condensation to form the chalcone intermediate, followed by cyclization under acidic conditions to generate the chromen-4-one core. Introduce substituents via regioselective Friedel-Crafts acylation, ensuring protection of hydroxyl groups with acetyl or benzyl groups to prevent undesired side reactions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate stereoisomers .
- Key Considerations : Monitor reaction progress using TLC and characterize intermediates via -NMR to confirm regiochemistry.
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C for 1–4 weeks. Analyze degradation products via HPLC-MS and quantify intact compound loss using UV-Vis spectroscopy (λ = 280 nm, typical for dihydroxyphenyl chromophores). Compare degradation kinetics using Arrhenius plots to predict shelf-life .
Q. What spectroscopic techniques are most effective for confirming the stereochemistry of the cyclohexenyl and chromenone moieties?
- Methodological Answer : Use -NMR coupling constants (e.g., -values for vicinal protons in the cyclohexenyl ring) and NOESY to confirm axial/equatorial substituent orientations. For absolute configuration, employ X-ray crystallography of a single crystal (grown via vapor diffusion in ethanol/water) or electronic circular dichroism (ECD) with density functional theory (DFT) simulations .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected -NMR shifts) be resolved during structural elucidation?
- Methodological Answer : If NMR shifts deviate from predicted values (e.g., due to dynamic proton exchange or intramolecular hydrogen bonding), conduct variable-temperature NMR (VT-NMR) or deuterium exchange experiments. For complex cases, synthesize simplified analogs to isolate confounding structural features .
Q. What computational approaches are suitable for predicting the compound’s bioavailability and target interactions?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrodinger Suite) with homology-modeled receptors (e.g., cytochrome P450 enzymes or kinases). Validate predictions with in vitro assays (e.g., CYP inhibition or fluorescence polarization binding studies). Use QSAR models to correlate substituent effects with logP and polar surface area .
Q. How can stereochemical impurities be minimized during large-scale synthesis?
- Methodological Answer : Optimize asymmetric catalysis conditions (e.g., chiral ligands in Sharpless dihydroxylation or Evans aldol reactions). Employ chiral stationary phase HPLC (CSP-HPLC) for enantiomeric excess (ee) analysis. For persistent impurities, redesign protecting groups to sterically hinder racemization pathways .
Q. What strategies are recommended for resolving discrepancies between in vitro and in vivo bioactivity data?
- Methodological Answer : Investigate metabolic stability using liver microsome assays and identify metabolites via LC-HRMS. If the compound is rapidly glucuronidated, synthesize prodrugs (e.g., acetylated hydroxyl groups) to enhance bioavailability. Cross-validate findings with pharmacokinetic studies in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
